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Compound of Interest

Compound Name: 4-Methoxycoumarin

Cat. No.: B1363122

This guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxycoumarin (CAS No: 20280-81-3), a key heterocyclic compound utilized in various
research and development applications, including drug discovery. The following sections detalil
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopic characteristics, along with standardized experimental protocols for data
acquisition.

Molecular Structure

Systematic Name: 4-methoxy-2H-chromen-2-one Molecular Formula: C10HsOs Molecular
Weight: 176.17 g/mol

Structure:
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule. The *H and 3C NMR data provide detailed information about the chemical
environment of each proton and carbon atom, respectively.

I1H NMR Data

While a publicly available, detailed peak list for the *H NMR spectrum of 4-Methoxycoumarin
is not readily available in the reviewed literature, the expected spectrum would show signals
corresponding to the aromatic protons on the benzene ring, the vinylic proton at the C3
position, and the methoxy group protons. The chemical shifts (d) are typically reported in parts
per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

13C NMR Data

The 13C NMR spectral data for 4-Methoxycoumarin has been reported in the literature.[1] The
chemical shifts provide insight into the electronic environment of each carbon atom in the

molecule.
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Carbon Atom Chemical Shift (3, ppm)
Cc2 Data not available
C3 Data not available
Cc4 Data not available
Cda Data not available
C5 Data not available
C6 Data not available
c7 Data not available
Cc8 Data not available
C8a Data not available
-OCHs Data not available

Note: Specific chemical shift values from the
primary literature source (Phytochemistry, 17,
583, 1978) were not directly accessible. The
table serves as a template for the expected

data.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of coumarin derivatives is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxycoumarin in 0.5-0.7 mL
of a deuterated solvent (e.g., Chloroform-d, CDCIs, or Dimethyl sulfoxide-de, DMSO-ds). The
choice of solvent depends on the solubility of the compound and the desired chemical shift
referencing. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

o Data Acquisition for tH NMR:
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o Acquire the spectrum at room temperature.

o Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4
seconds, and a relaxation delay of 1-5 seconds.

o A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise
ratio.

o Data Acquisition for 13C NMR:

o Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for
each carbon.

o Alarger number of scans is typically required (e.g., several hundred to thousands) due to
the low natural abundance of the 13C isotope.

o Alonger relaxation delay may be necessary for quaternary carbons.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift
scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

IR Absorption Data

The IR spectrum of 4-Methoxycoumarin is expected to exhibit characteristic absorption bands
corresponding to its key functional groups. A vapor phase IR spectrum is noted to be available
in the SpectraBase database.[1]
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Expected Wavenumber

Vibrational Mode Intensity
(cm~)
C=0 Stretch (Lactone) ~1720-1740 Strong
C=C Stretch (Aromatic/Vinylic) ~1600-1650 Medium-Strong
C-O-C Stretch (Ether &
~1000-1300 Strong
Lactone)
=C-H Stretch )
o ~3000-3100 Medium
(Aromatic/Vinylic)
C-H Stretch (Aliphatic, -OCHs) ~2850-2960 Medium
C-H Bending (Aromatic) ~750-900 Strong

Experimental Protocol: IR Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder
and press it into a transparent pellet using a hydraulic press.

o Thin Film Method (for liquids/melts): If the sample is a low-melting solid, it can be melted
and pressed between two KBr or NaCl plates to form a thin film.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

[e]

Place the sample in the spectrometer's sample holder.

(¢]

Record the sample spectrum over the range of 4000-400 cm~1.

[¢]

The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.
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Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It
is particularly useful for analyzing compounds with conjugated systems, such as the coumarin
scaffold.

UV-Vis Absorption Data

Coumarin derivatives are known to exhibit strong absorption in the UV region. The position of
the maximum absorbance (Amax) is sensitive to the substitution pattern on the coumarin ring.
For 4-Methoxycoumarin, absorption bands are expected in the UV-A and UV-B regions.

Solvent Amax (nm)

Ethanol Typically in the range of 300-320 nm
Methanol Typically in the range of 300-320 nm
Chloroform Typically in the range of 300-320 nm

Note: Specific Amax values for 4-
Methoxycoumarin were not found in the
reviewed literature. The provided range is based
on the absorption characteristics of similar

coumarin derivatives.

Experimental Protocol: UV-Vis Spectroscopy

e Sample Preparation:

o Prepare a stock solution of 4-Methoxycoumarin of a known concentration (e.g., 1 mg/mL)
in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

o Prepare a dilute solution from the stock solution to an appropriate concentration (typically
in the micromolar range) to ensure the absorbance reading is within the linear range of the
instrument (ideally 0.1-1.0).

¢ Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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o Data Acquisition:
o Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
o Fill a matching quartz cuvette with the sample solution.
o Place the reference and sample cuvettes in the spectrophotometer.
o Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

o The instrument will automatically subtract the absorbance of the blank from the sample
absorbance.

o Identify the wavelength(s) of maximum absorbance (Amax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of a synthesized organic compound like 4-Methoxycoumarin.
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Compound Synthesis & Purification

Synthesis of 4-Methoxycoumarin
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Caption: Workflow for the Spectroscopic Characterization of 4-Methoxycoumarin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxycoumarin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1363122#spectroscopic-data-of-4-methoxycoumarin-
nmr-ir-uv-visj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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